4-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups, including a sulfonyl group, a piperazine ring, and a trifluoromethyl group. These groups would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the trifluoromethyl group could potentially undergo various organofluorine reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar trifluoromethyl group could impact the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Heterocyclic Compounds as COX Inhibitors : The same study also highlighted the compounds' inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2), with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities. These findings indicate the potential of these synthesized compounds for further development into therapeutic agents Abu‐Hashem et al., 2020.
Antimicrobial Activity
Pyrimidine, Pyrazolopyrimidine, and Pyrazolotriazine Derivatives : Ammar et al. (2004) prepared novel derivatives containing the sulfonyl moiety with demonstrated antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents Ammar et al., 2004.
Herbicidal Applications
New Fluoro Intermediates for Herbicidal Sulfonylureas : Research by Hamprecht et al. (1999) introduced new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds showed selectivity in crops like cotton and wheat, indicating their potential use in agricultural applications Hamprecht et al., 1999.
Antiproliferative Activity Against Cancer Cell Lines
Synthesis and In Vitro Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives : Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, which showed significant antiproliferative effects against various human cancer cell lines. This highlights the potential of pyrimidine derivatives in cancer therapy Mallesha et al., 2012.
Safety and Hazards
Properties
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3S/c1-27-12-3-2-11(17)8-13(12)28(25,26)24-6-4-23(5-7-24)15-9-14(16(18,19)20)21-10-22-15/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZHFKRSYBXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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